2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazolopyridine core with a thiazole moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.
Thiazole Attachment: The thiazole ring is introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with an intermediate compound containing a leaving group.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiazole ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with biological targets suggest it could be useful in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Medicine
In medicine, this compound is being explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety in treating various conditions, including its role as an antiviral or anticancer agent.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. Its applications in coatings, polymers, and other industrial products are being investigated.
Mechanism of Action
The mechanism of action of 2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Thiazole-Containing Compounds: Compounds with thiazole rings are common in medicinal chemistry and can have diverse biological activities.
Uniqueness
What sets 2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide apart is its specific combination of the pyrazolopyridine and thiazole moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-10(14-11-12-2-4-18-11)7-16-3-1-9-8(6-16)5-13-15-9/h2,4-5H,1,3,6-7H2,(H,13,15)(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPGQDNIFSZMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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